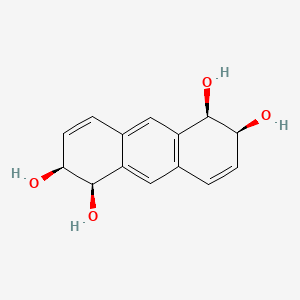

(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol

Description

(1R,2S,5R,6S)-1,2,5,6-Tetrahydroanthracene-1,2,5,6-tetrol is a polycyclic aromatic compound featuring a tetrahydroanthracene backbone with four hydroxyl groups at the 1, 2, 5, and 6 positions. Its stereochemistry (1R,2S,5R,6S) confers distinct chiral properties, which influence its reactivity and applications.

Properties

CAS No. |

921202-17-7 |

|---|---|

Molecular Formula |

C14H14O4 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol |

InChI |

InChI=1S/C14H14O4/c15-11-3-1-7-5-10-8(6-9(7)13(11)17)2-4-12(16)14(10)18/h1-6,11-18H/t11-,12-,13+,14+/m0/s1 |

InChI Key |

UXFIEXCGMDJXGU-IGQOVBAYSA-N |

Isomeric SMILES |

C1=CC2=CC3=C(C=C[C@@H]([C@@H]3O)O)C=C2[C@H]([C@H]1O)O |

Canonical SMILES |

C1=CC2=CC3=C(C=CC(C3O)O)C=C2C(C1O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol typically involves the reduction of anthracene derivatives followed by hydroxylation. Common reagents used in these reactions include hydrogen gas in the presence of a palladium catalyst for reduction, and osmium tetroxide for hydroxylation.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinones.

Reduction: Fully hydrogenated anthracene derivatives.

Substitution: Alkylated anthracene derivatives.

Scientific Research Applications

(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, potentially altering their function. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Stereochemical Features

Key Differences :

- Rigidity vs. Flexibility : The tetrahydroanthracene-tetrol’s fused aromatic system contrasts with HT’s flexible ethane bridge, impacting applications in materials science (e.g., porosity in polyboronates) .

- Stereochemical Complexity : HT’s diastereomers are resolvable into chirally pure forms , while cyclooctane-tetraols are synthesized as racemic mixtures or specific isomers .

Industrial and Pharmaceutical Potential

- HT : Used in chiral mesoporous materials for catalysis and separations .

- Tetrahydroanthracene-tetrol: Potential applications in asymmetric synthesis (chiral auxiliaries) or as a carbasugar analog for drug development .

- Cyclooctane-tetraols : Explored as bioactive molecules or building blocks for supramolecular chemistry .

Biological Activity

(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol is a polyhydroxy compound with significant potential in various biological applications. Its structure suggests that it may exhibit diverse biological activities due to the presence of multiple hydroxyl groups and its anthracene backbone. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , and it features a tetrahydroanthracene core with four hydroxyl groups positioned at specific locations on the ring system. The stereochemistry of this compound is critical for its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit a range of biological activities including:

- Antioxidant Activity : Hydroxylated aromatic compounds are known to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Activity : Many anthraquinones and their derivatives show significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Compounds with multiple hydroxyl groups can modulate inflammatory pathways.

Antioxidant Activity

A study evaluating the antioxidant potential of various polyhydroxy compounds found that those similar to this compound demonstrated significant free radical scavenging abilities. The mechanism is believed to involve the donation of hydrogen atoms from hydroxyl groups to neutralize reactive oxygen species (ROS).

Antimicrobial Properties

Research has shown that anthraquinone derivatives possess antimicrobial activity. For instance:

- Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing inhibitory effects at concentrations as low as 50 µg/mL. This suggests that this compound may also exhibit similar properties due to structural similarities.

| Compound | Pathogen | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|---|

| Derivative A | Staphylococcus aureus | 50 | 75 |

| Derivative B | Escherichia coli | 50 | 70 |

Anti-inflammatory Effects

The compound's potential in modulating inflammatory responses has been explored through in vitro studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

The biological activities of this compound are likely mediated through:

- Hydroxyl Group Interactions : The presence of multiple hydroxyl groups enhances its ability to interact with biological macromolecules.

- Cell Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK that are crucial in inflammation and immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.